N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride
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Overview
Description
N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibutylamino group, an ethoxy linkage, and a benzamidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(dibutylamino)ethanol with p-nitrophenylbenzamidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares a similar ethoxy linkage and amino group but differs in the overall structure and functional groups.
Itopride: Contains a similar dibutylamino group and is used in medical applications.
Uniqueness
N-(p-(2-(Dibutylamino)ethoxy)phenyl)-N’-phenyl-benzamidine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
80785-00-8 |
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Molecular Formula |
C29H39Cl2N3O |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-dibutylazanium;dichloride |
InChI |
InChI=1S/C29H37N3O.2ClH/c1-3-5-21-32(22-6-4-2)23-24-33-28-19-17-27(18-20-28)31-29(25-13-9-7-10-14-25)30-26-15-11-8-12-16-26;;/h7-20H,3-6,21-24H2,1-2H3,(H,30,31);2*1H |
InChI Key |
SAIPHXBTCOSCTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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